2-Butylaniline
Description
Chemical Identity and Nomenclature
This compound is systematically identified through multiple nomenclature systems and chemical identifiers that establish its unique molecular identity. The compound carries the Chemical Abstracts Service registry number 2696-85-7, which serves as its primary identification code in chemical databases and regulatory systems. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is officially designated as this compound, reflecting the substitution pattern where a butyl group is attached to the second carbon of the aniline ring. The European Community number 220-272-6 provides additional regulatory identification within European chemical classification systems.
The molecular formula for this compound is established as C₁₀H₁₅N, indicating the presence of ten carbon atoms, fifteen hydrogen atoms, and one nitrogen atom. This composition reflects the base aniline structure with the addition of a four-carbon butyl chain. The molecular weight is consistently reported across multiple sources as approximately 149.23 to 149.24 grams per mole, with slight variations depending on the precision of measurement and calculation methods employed. The monoisotopic mass is more precisely determined as 149.120449, providing exact mass information crucial for analytical chemistry applications.
Alternative nomenclature for this compound includes several systematic and common names that reflect different naming conventions and historical usage patterns. The compound is also known as benzenamine, 2-butyl-, which follows the systematic naming approach that identifies the base benzenamine structure with the butyl substitution. Other recognized names include ortho-butylaniline, emphasizing the positional relationship of the substituent, and 2-n-butylaniline, which specifies the normal (linear) configuration of the butyl group. Additional synonyms encompass 2-butylbenzenamine, ortho-aminobutylbenzene, and 2-butylphenylamine, each highlighting different aspects of the molecular structure.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound exhibits characteristic features that directly influence its physicochemical properties and chemical behavior. The compound exists as a clear liquid under standard conditions, with its physical state being maintained across a range of temperatures relevant to industrial and laboratory applications. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCCCC1=CC=CC=C1N, which clearly delineates the linear butyl chain attachment to the aromatic ring bearing the amino group. The International Chemical Identifier provides a more detailed structural description as InChI=1S/C10H15N/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8H,2-3,6,11H2,1H3, offering comprehensive connectivity information.
Thermal properties of this compound demonstrate its behavior under various temperature conditions, which is crucial for industrial processing and synthetic applications. The boiling point is consistently reported as 126 degrees Celsius under standard atmospheric pressure, indicating moderate volatility that allows for distillation and purification processes. At reduced pressure conditions of 15 millimeters of mercury, the boiling point decreases to 60-61 degrees Celsius, demonstrating the compound's response to pressure variations and enabling vacuum distillation techniques. The density of this compound is measured as 0.953 grams per cubic centimeter at 20 degrees Celsius, indicating that the compound is less dense than water and will form a separate phase in aqueous systems.
Optical properties of this compound provide additional characterization parameters that are valuable for identification and purity assessment. The refractive index is determined as 1.54, which serves as a useful physical constant for compound identification and quality control purposes. The compound typically appears as a colorless to red to green clear liquid, with color variations potentially indicating impurity levels or oxidation states. These optical characteristics are particularly important in analytical chemistry applications where visual inspection and optical measurement techniques are employed for compound identification and purity determination.
Historical Context and Industrial Relevance
The industrial significance of this compound stems from its role as a versatile intermediate in organic synthesis, particularly in the production of complex aromatic compounds and specialized chemical products. Historical development of substituted anilines, including this compound, emerged from the expansion of the dye industry in the late nineteenth and early twentieth centuries, when chemists recognized the potential of amino-substituted aromatic compounds as building blocks for colorants and pharmaceuticals. The systematic study of alkyl-substituted anilines revealed their unique properties and reactivity patterns, leading to their incorporation into various industrial processes and synthetic methodologies.
Contemporary industrial applications of this compound encompass multiple sectors, with particular emphasis on its use as an intermediate in pharmaceutical synthesis and specialty chemical production. The compound serves as a starting material for the preparation of more complex molecular structures, including heterocyclic compounds and substituted aromatic systems that find applications in drug development and advanced materials synthesis. Patent literature demonstrates the utility of this compound in synthetic pathways leading to biologically active compounds, where the butyl substitution provides specific steric and electronic effects that influence the final product properties. The reaction conditions typically employed include reflux in organic solvents such as toluene, with reaction times ranging from several hours to ensure complete conversion and optimal yields.
Manufacturing and commercial availability of this compound reflect its established position in the chemical industry supply chain. The compound is produced by specialized chemical manufacturers and is available in various purity grades, with high-purity forms exceeding 98 percent being standard for research and pharmaceutical applications. Commercial suppliers offer the compound in different packaging sizes, ranging from laboratory-scale quantities of 5 grams to larger industrial quantities of 25 grams or more, indicating sustained demand across both research and production sectors. The pricing structure reflects the specialized nature of the compound, with costs varying based on purity requirements, quantity ordered, and specific supplier arrangements.
Quality control and standardization practices for this compound production ensure consistency and reliability for industrial applications. Analytical methods employed for purity assessment include gas chromatography, which provides quantitative determination of compound purity and identification of potential impurities. Nuclear magnetic resonance spectroscopy serves as a confirmatory technique for structural verification, ensuring that the compound meets specified quality standards. These analytical approaches are essential for maintaining product quality in applications where precise chemical composition is critical for successful outcomes, such as pharmaceutical intermediate synthesis and specialized research applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8H,2-3,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVUPIFFKAHPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181445 | |
| Record name | o-Butyl-aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2696-85-7 | |
| Record name | 2-Butylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2696-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Butyl-aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002696857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Butyl-aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-butyl-aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Friedel-Crafts Alkylation with Methyl tert-Butyl Ether
The Friedel-Crafts alkylation of aniline using methyl tert-butyl ether (MTBE) as an alkylating agent represents a widely adopted method. Phosphotungstic acid (DTP)-supported HZSM-5 catalysts (Si/Al ratio: 10–50) enable regioselective C-alkylation at the ortho position.
Procedure :
- Catalyst Preparation : DTP is dissolved in water and impregnated onto HZSM-5 via spray coating. The composite is dried at 120–140°C for 2–6 hours and calcined at 200–300°C.
- Reaction Conditions : Aniline and MTBE (molar ratio 1:2–6) are heated at 180–200°C for 2–6 hours with 0.5–2.0 catalyst-to-aniline mass ratios.
- Performance : At 200°C and 6 hours, this method achieves 71.3% aniline conversion and 57.6% selectivity for 2-tert-butylaniline.
Mechanistic Insight :
MTBE decomposes to isobutene, which undergoes electrophilic attack on the aniline ring. The acidic sites of HZSM-5 favor ortho-substitution by stabilizing the transition state through π-complex interactions.
Multi-Step Synthesis via Phenolic Intermediates
A patent-pending method (CN114773206B) employs 2-tert-butylphenol as a precursor, avoiding direct alkylation challenges:
Step 1 : Phenol-Alkylation
2-tert-Butylphenol reacts with α-methylstyrene oxide in the presence of NaOH (45–65°C, 4–8 hours), yielding a 2-(2-tert-butylphenoxy)-2-methylpropanol intermediate.
Step 2 : Acylation and Amination
The intermediate undergoes acylation with benzoyl chloride, followed by ammonolysis to produce 2-tert-butylaniline. This method achieves 85–90% purity with reduced N-alkylated byproducts.
Advantages :
Alternative Synthetic Routes
Reduction of 2-Butylnitrobenzene
Catalytic hydrogenation of 2-butylnitrobenzene using Pd/C (1–5 wt%) under 10–30 bar H₂ at 80–120°C provides 2-butylaniline in 75–85% yield. However, nitro compound availability limits scalability.
Ammoniation of tert-Butylbenzene
Direct ammoniation of tert-butylbenzene with NH₃ and O₂ over V₂O₅-MoO₃ catalysts at 400–450°C generates 2-tert-butylaniline alongside para-isomers. Selectivity remains low (<35%) due to competing isomerization.
Critical Factors Influencing Synthesis Efficiency
Catalyst Composition and Acidity
Temperature and Molar Ratios
- Temperature : Elevated temperatures (>180°C) favor C-alkylation over N-alkylation but risk catalyst deactivation.
- MTBE:Aniline Ratio : Ratios >2:1 suppress dialkylation, improving mono-ortho-selectivity to 57.6%.
Industrial-Scale Production Considerations
Fixed-Bed Continuous Flow Systems
Large-scale plants utilize fixed-bed reactors with HZSM-5 catalysts, operating at 5–10 bar and 190°C. Key metrics include:
- Space Velocity : 0.5–1.0 h⁻¹
- Aniline Conversion : 65–75%
- Catalyst Lifespan : 6–12 months
Chemical Reactions Analysis
Types of Reactions: 2-Butylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: The compound can be reduced to form 2-butylcyclohexylamine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium on carbon catalyst is typically employed.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: 2-Butylnitrobenzene, 2-Butylnitrosobenzene.
Reduction: 2-Butylcyclohexylamine.
Substitution: 2-Butyl-4-nitroaniline, 2-Butyl-4-sulfonylaniline.
Scientific Research Applications
Dye Manufacturing
2-Butylaniline serves as a key intermediate in the production of various dyes. Its ability to participate in electrophilic aromatic substitution reactions allows it to form complex dye structures. For example, it is used in synthesizing azo dyes, which are widely applied in textiles and food coloring.
Pharmaceuticals
The compound is utilized in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs). Its derivatives have shown potential as analgesics and anti-inflammatory agents. Research indicates that this compound derivatives can exhibit enhanced biological activity compared to their parent compounds .
Polymer Chemistry
In polymer chemistry, this compound is significant for producing conductive polymers. For instance, poly[2-(sec-butyl)aniline] has been synthesized from this compound through oxidative polymerization processes. This polymer demonstrates good solubility and conductivity, making it suitable for applications in organic electronics and sensors .
Case Studies
Research highlighted the application of poly(this compound) as a dispersant for graphene exfoliation. The strong π-π interactions facilitated by this compound derivatives enhance the stability and dispersion quality of graphene in organic solvents, indicating potential uses in composite materials and energy storage devices .
Mechanism of Action
The mechanism of action of 2-butylaniline involves its interaction with various molecular targets and pathways. As an aromatic amine, it can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to various biological effects. The compound can also participate in redox cycling, generating reactive oxygen species that can cause oxidative stress .
Comparison with Similar Compounds
2-tert-Butylaniline: Similar in structure but with a tert-butyl group instead of a butyl group.
4-Butylaniline: The butyl group is attached to the fourth position of the benzene ring.
2,5-Di-tert-butylaniline: Contains two tert-butyl groups at the second and fifth positions.
Uniqueness: 2-Butylaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the butyl group at the second position provides distinct steric and electronic effects compared to other isomers, making it valuable in specific synthetic and industrial applications .
Biological Activity
2-Butylaniline (C10H15N), also known as o-butyl-aniline or o-aminobutylbenzene, is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
- Molecular Formula : C10H15N
- Molecular Weight : 149.23 g/mol
- CAS Number : 2696-85-7
This compound exhibits its biological effects primarily through interactions with various enzymes and cellular pathways. Key mechanisms include:
-
Interaction with Cytochrome P450 Enzymes :
- This compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. This interaction can lead to the formation of reactive intermediates that may cause oxidative stress and damage to cellular macromolecules such as proteins and DNA.
-
Oxidative Stress Induction :
- The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage and influence signaling pathways related to oxidative stress responses.
-
Enzyme Inhibition :
- It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which plays a vital role in neurotransmission. This inhibition can have implications for neurotoxicity and other physiological processes.
Biochemical Pathways
The biological activity of this compound involves several biochemical pathways:
-
Antioxidant Defense Mechanisms :
- The compound influences the expression of genes associated with antioxidant defenses, such as glutathione S-transferase, suggesting a protective role against oxidative damage.
-
Cellular Metabolism Alteration :
- It affects key metabolic enzymes, leading to changes in metabolite levels and potentially disrupting normal cellular metabolism.
Study 1: Interaction with Cytochrome P450
A study demonstrated that this compound interacts with cytochrome P450 enzymes, leading to the formation of toxic metabolites. These metabolites were shown to cause oxidative stress in human liver cells, indicating a potential risk for hepatotoxicity when exposed to high concentrations over prolonged periods.
Study 2: Neurotoxic Effects
Research has indicated that this compound can inhibit acetylcholinesterase activity in vitro. This inhibition was linked to neurotoxic effects in animal models, where exposure resulted in altered neurotransmitter levels and behavioral changes consistent with cholinergic dysfunction.
Biological Activity Summary Table
| Biological Activity | Mechanism of Action | Implications |
|---|---|---|
| Interaction with Cytochrome P450 | Formation of reactive intermediates | Potential hepatotoxicity |
| Induction of Oxidative Stress | Generation of ROS | Cellular damage |
| Enzyme Inhibition | Inhibition of acetylcholinesterase | Neurotoxicity |
| Antioxidant Response | Upregulation of antioxidant genes | Protective effects against stress |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests it is absorbed relatively well upon exposure, with significant interactions noted in liver metabolism due to cytochrome P450 involvement. Its degradation products may exhibit different biological activities, necessitating further investigation into long-term exposure effects.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-Butylaniline, and how can purity be validated?
- Methodology : Use reductive amination or alkylation of aniline derivatives under controlled conditions (e.g., catalytic hydrogenation). Purity is typically validated via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with retention time matching reference standards. Confirm identity using Fourier-transform infrared spectroscopy (FTIR) for characteristic N-H and aromatic C-H stretches, and nuclear magnetic resonance (NMR) for structural elucidation (e.g., δ 6.5–7.5 ppm for aromatic protons) .
- Data Reporting : Provide detailed reaction conditions (temperature, solvent, catalyst), yield percentages, and spectral data (e.g., NMR peak assignments) in tabular form .
Q. How should researchers design toxicity screening experiments for this compound?
- Methodology : Conduct acute toxicity assays (e.g., LD50 determination in rodent models) and in vitro cytotoxicity tests (e.g., MTT assay on human cell lines). Include positive controls (e.g., known toxic amines) and negative controls (solvent-only treatments). Report concentrations in molarity (mol/L) and statistical significance (p < 0.05) using ANOVA or t-tests .
- Ethical Compliance : Follow institutional animal care guidelines and declare ethical approval in the methods section .
Advanced Research Questions
Q. What strategies resolve contradictory data in the reactivity of this compound under varying pH conditions?
- Analysis Framework : Compare kinetic studies (e.g., reaction rate measurements via UV-Vis spectroscopy) across pH ranges. Use multivariate analysis to isolate variables (e.g., ionic strength, temperature). Cross-validate results with computational models (e.g., density functional theory (DFT) simulations of protonation states) .
- Reporting Standards : Discuss discrepancies in the context of prior literature (e.g., conflicting solvent effects) and provide error margins for reproducibility .
Q. How can computational modeling predict the environmental persistence of this compound?
- Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Validate with experimental data from soil microcosm studies, measuring residual concentrations via mass spectrometry. Report correlation coefficients (R²) between predicted and observed values .
- Limitations : Address model assumptions (e.g., fixed temperature/pH) and suggest iterative refinements .
Q. What advanced spectroscopic techniques characterize this compound’s interaction with biomolecules?
- Techniques : Use surface plasmon resonance (SPR) for binding affinity measurements or circular dichroism (CD) to monitor conformational changes in proteins. Pair with molecular docking simulations to propose interaction mechanisms .
- Data Interpretation : Present equilibrium dissociation constants (Kd) and thermodynamic parameters (ΔG, ΔH) in tabular format .
Methodological and Reproducibility Considerations
Q. How should researchers ensure reproducibility in this compound synthesis protocols?
- Guidelines : Document all experimental parameters (e.g., stirring speed, reagent grade) in supplementary materials. Use IUPAC nomenclature and report purity thresholds (e.g., ≥95% by GC). Share raw spectral data in repositories like Zenodo .
- Troubleshooting : Include a subsection on common pitfalls (e.g., side reactions due to moisture) and mitigation strategies .
Q. What statistical approaches are recommended for pharmacological dose-response studies involving this compound?
- Analysis : Use nonlinear regression to calculate EC50/IC50 values (e.g., GraphPad Prism). Report confidence intervals and validate assumptions of normality (e.g., Shapiro-Wilk test). For multi-dose experiments, apply Bonferroni correction to avoid Type I errors .
Literature and Data Evaluation
Q. How can researchers identify gaps in existing literature on this compound’s applications?
- Strategy : Conduct systematic reviews using databases like SciFinder and Reaxys. Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010) and map trends via bibliometric tools (e.g., VOSviewer). Highlight understudied areas like enantioselective synthesis .
- Critical Appraisal : Evaluate source credibility using journal impact factors and citation counts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
